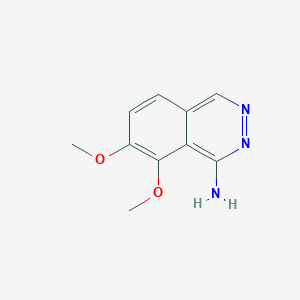
7,8-Dimethoxyphthalazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxyphthalazin-1-amine is an organic compound with the molecular formula C10H11N3O2 It is characterized by the presence of two methoxy groups attached to the phthalazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxyphthalazin-1-amine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to introduce the methoxy groups at the 7 and 8 positions of the phthalazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dimethoxyphthalazin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of dihydrophthalazine derivatives.
Substitution: Formation of N-substituted phthalazin-1-amines.
Applications De Recherche Scientifique
7,8-Dimethoxyphthalazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxyphthalazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine: The parent compound without methoxy groups.
7,8-Dihydroxyphthalazin-1-amine: A derivative with hydroxyl groups instead of methoxy groups.
7,8-Dimethylphthalazin-1-amine: A derivative with methyl groups instead of methoxy groups.
Uniqueness
7,8-Dimethoxyphthalazin-1-amine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
7,8-dimethoxyphthalazin-1-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-7-4-3-6-5-12-13-10(11)8(6)9(7)15-2/h3-5H,1-2H3,(H2,11,13) |
Clé InChI |
AIOWVPQTTCSROO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(N=NC=C2C=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


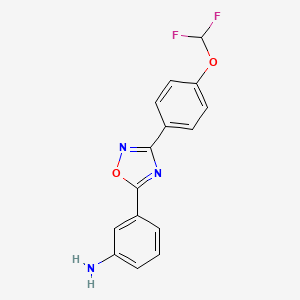
![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)
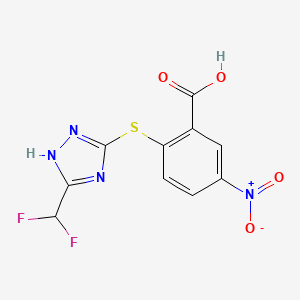


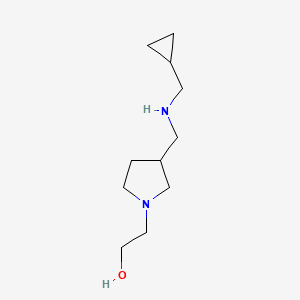
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)
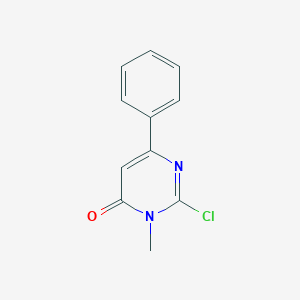

![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)



